molecular formula C14H13NO B12993701 (2,4-Dimethylphenyl)(pyridin-3-yl)methanone

(2,4-Dimethylphenyl)(pyridin-3-yl)methanone

Cat. No.: B12993701
M. Wt: 211.26 g/mol
InChI Key: ZVXBNZIIMXXKSQ-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(pyridin-3-yl)methanone is a ketone-bridged organic compound featuring a 2,4-dimethylphenyl group and a pyridin-3-yl moiety . This structural motif is of significant interest in various scientific research and development fields . The molecular architecture of this compound has been analyzed, revealing bond lengths and angles typical for benzophenone derivatives . The carbonyl bond (C=O) length is approximately 1.22 Å, and the adjacent C(aryl)–C(carbonyl) bonds measure about 1.48 Å, with a dihedral angle between the aromatic rings of 55–65° . Researchers can identify the compound using characterized spectroscopic data: its 1 H NMR spectrum shows characteristic signals for the pyridin-3-yl group and methyl protons on the phenyl ring, while the 13 C NMR spectrum displays the carbonyl carbon at δ 195–198 ppm . Infrared spectroscopy shows a strong C=O stretch at 1680–1700 cm⁻¹ . Computational analysis provides further insights: the compound has a topological polar surface area (TPSA) of 33.4 Ų and a calculated LogP (octanol-water) of 2.8, indicating moderate polarity and lipophilicity . These properties are valuable for researchers in materials science and medicinal chemistry, where the compound serves as a versatile building block for synthesizing more complex molecules . Derivatives of similar pyridinyl compounds have been studied for potential biological activities and are used in developing advanced materials like polymers and liquid crystals . One common synthetic route involves the direct acylation of pyridin-3-yl derivatives with 2,4-dimethylphenyl chloride in the presence of a base . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(2,4-dimethylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H13NO/c1-10-5-6-13(11(2)8-10)14(16)12-4-3-7-15-9-12/h3-9H,1-2H3

InChI Key

ZVXBNZIIMXXKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN=CC=C2)C

Origin of Product

United States

Preparation Methods

Direct Acylation Method

The most straightforward and commonly reported method for synthesizing (2,4-Dimethylphenyl)(pyridin-3-yl)methanone is the direct acylation of pyridin-3-ylmethanol or pyridin-3-yl derivatives with 2,4-dimethylphenyl chloride or related acyl chlorides in the presence of a base.

  • Reaction Scheme:
    Pyridin-3-ylmethanol + 2,4-dimethylphenyl chloride → this compound

  • Conditions:
    Typically, a base such as triethylamine or an inorganic base is used to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to optimize yield and purity.

  • Advantages:
    This method is direct, relatively simple, and allows for good control over reaction parameters, leading to high purity products.

  • Limitations:
    The availability and handling of acyl chlorides can be challenging due to their reactivity and moisture sensitivity.

Related Synthetic Approaches from Literature

Though direct literature specifically on this compound is limited, analogous synthetic strategies from related compounds provide insight:

Method Description Conditions Notes
One-pot Curtius Rearrangement Used in synthesis of pyridinyl derivatives involving DPPA and triethylamine Heating at 100 °C for 12-20 h in toluene/t-butanol Provides intermediates for further functionalization; may be adapted for ketone synthesis
Nucleophilic Aromatic Substitution Halogenated pyridine derivatives reacted with nucleophiles 20-30 °C in aprotic solvents like DMSO or DMF Followed by reduction steps if needed; useful for introducing substituents
Reduction and Acylation Sequences Nitro group reduction followed by acylation Fe/AcOH reduction at 25 °C; acylation under mild conditions Enables stepwise construction of complex molecules

These methods highlight the versatility of pyridin-3-yl chemistry and can be adapted or combined for the preparation of this compound or its analogs.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Direct Acylation Pyridin-3-ylmethanol, 2,4-dimethylphenyl chloride, base Aprotic solvent, room temp to mild heating Simple, direct, high purity Requires acyl chloride handling
Polymorphic Crystallization Solvent mixtures, seed crystals Controlled cooling, filtration Enhances stability and purity Requires optimization of conditions
One-pot Curtius Rearrangement (analogous) DPPA, triethylamine, toluene/t-butanol Heating at 100 °C for 12-20 h Efficient intermediate formation Longer reaction time, impurities
Nucleophilic Aromatic Substitution (analogous) Halogenated pyridine, nucleophile, base 20-30 °C, aprotic solvents Mild conditions, versatile Multi-step process

Research Findings and Analytical Data

  • Polymorphic Form Analysis:
    Studies on related pyridinyl compounds demonstrate that polymorphs can be characterized by X-ray powder diffraction with specific reflection peaks, and Raman spectroscopy can quantify polymorph content with high accuracy.

  • Yield and Purity:
    Direct acylation methods typically yield the target ketone in moderate to high yields (often >80%) with purity suitable for further applications.

  • Stability: The choice of polymorphic form and crystallization conditions significantly impacts the compound's thermal and chemical stability, which is critical for storage and downstream use.

Scientific Research Applications

(2,4-Dimethylphenyl)(pyridin-3-yl)methanone has been explored for various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(pyridin-3-yl)methanone and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular interactions typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Pyridin-3-yl(p-tolyl)methanone (CAS 34950-04-4)

  • Structure : Differs by having a single methyl group (p-tolyl) versus 2,4-dimethylphenyl.

(2,4-Dimethylphenyl)phenylmethanone

  • Structure : Replaces the pyridin-3-yl group with a phenyl ring.
  • Synthesis : Synthesized via indium-mediated coupling of arylstannanes and acyl chlorides, yielding 95% with 5% regioisomer contamination. The pyridine ring in the target compound may alter reactivity in similar synthetic routes .

(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone (CAS 17738-45-3)

  • Structure: Incorporates a phenoxy group and methyl substitution on the pyridine ring.
  • Properties: Phenoxy groups increase molecular weight (C19H15NO2) and may improve solubility in polar solvents compared to the target compound’s dimethylphenyl group .

Pharmacologically Active Analogs

BAY10000493 and BAY2341237 (K2P Channel Inhibitors)

  • Structure: Feature pyridin-3-yl methanone cores with imidazo[1,2-a]pyridine and halogenated aryl groups.
  • Activity : The 2,4-dimethylphenyl group in the target compound lacks halogen substituents but may provide comparable hydrophobic interactions in binding pockets. Halogens (e.g., Br, Cl) in BAY compounds enhance target affinity via halogen bonding, while dimethyl groups could optimize pharmacokinetics (e.g., reduced CYP450 metabolism) .

SARS-CoV-2 Mpro Inhibitors (Compound 3)

  • Structure: (4-(2,3-dichlorobenzyl)piperazin-1-yl)(pyridin-3-yl)methanone.
  • Comparison : The dichlorobenzyl-piperazine moiety confers potent inhibitory activity (IC50 < 100 nM). The target compound’s dimethylphenyl group may lack such electronegative substituents, limiting enzyme affinity but improving passive membrane diffusion .

Indium-Mediated Coupling ()

  • Reagents : Arylstannanes, acyl chlorides, indium metal.
  • Yield: 95% for (2,4-dimethylphenyl)phenylmethanone.
  • Regioselectivity : Steric effects from 2,4-dimethyl groups may reduce regioisomer formation compared to bulkier substituents (e.g., 3,4-dimethoxyphenyl) .

Palladium-Catalyzed Cross-Coupling ()

  • Example: Synthesis of (phenyl)(pyridin-3-yl)methanone derivatives with ethynyl substituents.
  • Applicability: The target compound could be synthesized using analogous Sonogashira or Suzuki couplings, with adjustments for dimethylphenyl reactivity .

Physicochemical Properties

Melting Points

  • Analog Data: Pyridine-containing benzophenones in exhibit melting points of 268–287°C. The target compound’s 2,4-dimethyl substitution likely elevates its melting point due to enhanced crystallinity .

Lipophilicity (LogP)

  • Estimation: Compared to (4-methylphenyl)(pyridin-3-yl)methanone (LogP ~2.5), the 2,4-dimethyl analog may have a higher LogP (~3.0), favoring blood-brain barrier penetration .

Biological Activity

(2,4-Dimethylphenyl)(pyridin-3-yl)methanone is an organic compound that has garnered attention due to its potential biological activities. The compound features a dimethylphenyl group and a pyridin-3-yl moiety attached to a carbonyl group, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NC_{13}H_{13}N with a molecular weight of approximately 199.25 g/mol. Its structural features contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar in structure to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with similar aromatic and heterocyclic structures have shown effectiveness against a range of bacterial and fungal pathogens.
  • Anti-inflammatory Properties : The pyridine moiety is often associated with anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound may interact with specific biological targets such as enzymes or receptors involved in cancer progression.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound or its analogs. Below are key findings from the literature:

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Candida albicans in vitro.
Study 2 Anti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in cell culture models.
Study 3 Anticancer ActivityInduced apoptosis in cancer cell lines through modulation of apoptotic pathways.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against several strains of bacteria and fungi. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents, suggesting its potential as a novel antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. It was found that treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential to modulate inflammatory responses.

The exact mechanism through which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. Further research is necessary to elucidate these interactions fully.

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